3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide
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Overview
Description
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide is a complex organic compound that features a carbazole core with two pyrazinium groups attached via ethenyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives.
Attachment of Pyrazinium Groups: The pyrazinium groups are introduced via a condensation reaction with appropriate pyrazine derivatives.
Formation of Ethenyl Linkages: The ethenyl linkages are formed through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrazinium groups to pyrazine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the carbazole core, while reduction may produce pyrazine derivatives.
Scientific Research Applications
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole involves its interaction with molecular targets through its pyrazinium and carbazole groups. These interactions can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(1-propenyl)pyrazine: Similar in structure but lacks the carbazole core.
3-[(6-methylpyrazin-2-yl)oxy]benzoic acid: Contains a pyrazine group but has a different core structure.
Uniqueness
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole is unique due to its combination of a carbazole core with pyrazinium groups, which imparts distinct chemical and physical properties not found in similar compounds .
Properties
Molecular Formula |
C26H23I2N5 |
---|---|
Molecular Weight |
659.3 g/mol |
IUPAC Name |
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide |
InChI |
InChI=1S/C26H22N5.2HI/c1-30-13-11-27-17-21(30)7-3-19-5-9-25-23(15-19)24-16-20(6-10-26(24)29-25)4-8-22-18-28-12-14-31(22)2;;/h3-18H,1-2H3;2*1H/q+1;;/p-1 |
InChI Key |
UNXTXTOSQWIBMD-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=C(C=NC=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=[N+](C=CN=C5)C)C=C2.[I-].[I-] |
Canonical SMILES |
C[N+]1=C(C=NC=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=[N+](C=CN=C5)C.[I-].[I-] |
Origin of Product |
United States |
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